2-Piperidinomethyl-4'-trifluoromethylbenzophenone
Overview
Description
2-Piperidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C({20})H({20})F(_{3})NO and a molecular weight of 347.38 g/mol . It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a benzophenone moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Piperidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity levels .
Chemical Reactions Analysis
2-Piperidinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Piperidinomethyl-4’-trifluoromethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperidine ring and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Piperidinomethyl-4’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:
4’-Trifluoromethylbenzophenone: Lacks the piperidine moiety, which may result in different chemical and biological properties.
2-Piperidinomethylbenzophenone: Lacks the trifluoromethyl group, which can affect its reactivity and interactions.
4’-Trifluoromethyl-2-piperidinomethylbenzophenone: A positional isomer with potentially different properties.
The uniqueness of 2-Piperidinomethyl-4’-trifluoromethylbenzophenone lies in the combination of the piperidine ring and trifluoromethyl group, which imparts distinct chemical and biological characteristics .
Biological Activity
2-Piperidinomethyl-4'-trifluoromethylbenzophenone (CAS No. 898773-55-2) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 347.38 g/mol
- Structure : The compound features a piperidine ring and a trifluoromethyl group, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with various biomolecules. The piperidine moiety enhances binding affinity to specific receptors and enzymes, while the trifluoromethyl group may influence the compound's lipophilicity and metabolic stability. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 14 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 12 |
This table summarizes the antibacterial activity observed in preliminary studies, suggesting that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that it inhibits the proliferation of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- IC Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 28 µM
These findings indicate that the compound's structure may allow it to interfere with cancer cell growth effectively.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:
- Study on N-Heterocycles : A review highlighted that modifications in the piperidine structure significantly affect antiviral activities, suggesting that similar modifications in this compound could enhance its efficacy against viral infections .
- Antiviral Potential : Another study indicated that compounds with a similar scaffold showed promising results against HIV and other viruses, emphasizing the potential of piperidine derivatives in antiviral drug design .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of related compounds in treating various conditions, which may pave the way for future studies on this compound .
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-10-8-15(9-11-17)19(25)18-7-3-2-6-16(18)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMRCFJQMKARNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643606 | |
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-55-2 | |
Record name | Methanone, [2-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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